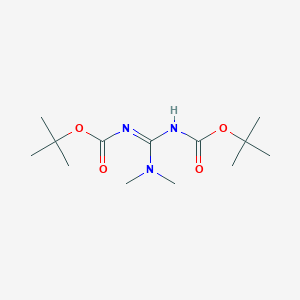

1,1-Dimethyl-2,3-bis(tert-butyloxycarbonyl)guanidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

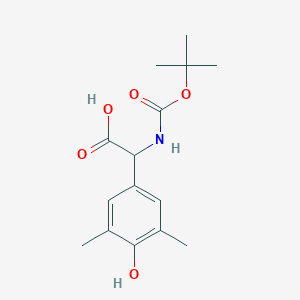

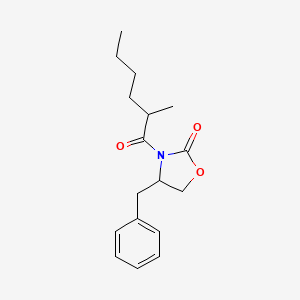

La 1,1-Diméthyl-2,3-bis(tert-butyloxycarbonyl)guanidine est un composé chimique de formule moléculaire C13H25N3O4 et d'une masse molaire de 287,36 g/mol. Il s'agit d'un intermédiaire formé lors de la synthèse de l'acide 5-[[(diméthylamino)iminométhyl]amino]-2-oxopentanoïque, un métabolite de la diméthylarginine asymétrique. Ce composé est souvent utilisé en synthèse organique et sert de bloc de construction pour diverses réactions chimiques.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La 1,1-Diméthyl-2,3-bis(tert-butyloxycarbonyl)guanidine peut être synthétisée par un processus en plusieurs étapes impliquant la réaction de la diméthylamine avec l'isocyanate de tert-butyle, suivie de l'addition du chloroformiate de tert-butyle . Les conditions de réaction impliquent généralement l'utilisation d'une atmosphère inerte, telle que l'azote ou l'argon, et des températures allant de 0 °C à la température ambiante. Le produit final est obtenu par des techniques de purification telles que la recristallisation ou la chromatographie.

Méthodes de production industrielle

En milieu industriel, la production de 1,1-Diméthyl-2,3-bis(tert-butyloxycarbonyl)guanidine implique des réacteurs à grande échelle et des systèmes automatisés pour garantir une qualité et un rendement constants. Le procédé peut inclure des réacteurs à écoulement continu et des méthodes de purification avancées pour atteindre des niveaux de pureté élevés .

Analyse Des Réactions Chimiques

Types de réactions

La 1,1-Diméthyl-2,3-bis(tert-butyloxycarbonyl)guanidine subit diverses réactions chimiques, notamment :

Réactions de substitution : Le composé peut participer à des réactions de substitution nucléophile, où les groupes tert-butoxycarbonyl peuvent être remplacés par d'autres groupes fonctionnels.

Réactions de déprotection : Les groupes tert-butoxycarbonyl peuvent être éliminés en conditions acides pour produire le dérivé guanidine libre.

Réactifs et conditions courants

Conditions acides : Les réactions de déprotection utilisent souvent des acides tels que l'acide trifluoroacétique ou l'acide chlorhydrique.

Nucléophiles : Les réactions de substitution peuvent impliquer des nucléophiles tels que les amines ou les alcools.

Principaux produits formés

Les principaux produits formés à partir de ces réactions comprennent les dérivés guanidine libres et les composés guanidine substitués, selon les réactifs et les conditions spécifiques utilisés .

Applications De Recherche Scientifique

La 1,1-Diméthyl-2,3-bis(tert-butyloxycarbonyl)guanidine a plusieurs applications en recherche scientifique :

Chimie : Elle est utilisée comme bloc de construction dans la synthèse de molécules organiques complexes.

Biologie : Le composé est impliqué dans la synthèse de métabolites tels que l'acide 5-[[(diméthylamino)iminométhyl]amino]-2-oxopentanoïque, qui joue un rôle dans les processus biologiques.

Médecine : La recherche sur la diméthylarginine asymétrique et ses métabolites a des implications pour la santé cardiovasculaire et les maladies.

Industrie : Le composé est utilisé dans la production de produits pharmaceutiques et d'autres produits chimiques de spécialité.

5. Mécanisme d'action

Le mécanisme d'action de la 1,1-Diméthyl-2,3-bis(tert-butyloxycarbonyl)guanidine implique son rôle d'intermédiaire en synthèse chimique. Les groupes tert-butoxycarbonyl protègent la portion guanidine pendant les réactions, empêchant les réactions secondaires indésirables . Après déprotection, la guanidine libre peut interagir avec diverses cibles moléculaires, selon l'application spécifique .

Mécanisme D'action

The mechanism of action of 1,1-Dimethyl-2,3-bis(tert-butyloxycarbonyl)guanidine involves its role as an intermediate in chemical synthesis. The tert-butoxycarbonyl groups protect the guanidine moiety during reactions, preventing unwanted side reactions . Upon deprotection, the free guanidine can interact with various molecular targets, depending on the specific application .

Comparaison Avec Des Composés Similaires

Composés similaires

1,3-Bis(tert-butoxycarbonyl)guanidine : Un autre dérivé guanidine avec des groupes protecteurs similaires.

1,3-Bis(tert-butoxycarbonyl)-2-méthyl-2-thiopseudourée : Un composé apparenté avec une portion thiourée.

Unicité

La 1,1-Diméthyl-2,3-bis(tert-butyloxycarbonyl)guanidine est unique en raison de sa structure spécifique, qui comprend deux groupes tert-butoxycarbonyl et un groupe diméthylamino. Cette combinaison offre stabilité et réactivité, ce qui en fait un intermédiaire précieux en synthèse organique.

Propriétés

Formule moléculaire |

C13H25N3O4 |

|---|---|

Poids moléculaire |

287.36 g/mol |

Nom IUPAC |

tert-butyl (NZ)-N-[dimethylamino-[(2-methylpropan-2-yl)oxycarbonylamino]methylidene]carbamate |

InChI |

InChI=1S/C13H25N3O4/c1-12(2,3)19-10(17)14-9(16(7)8)15-11(18)20-13(4,5)6/h1-8H3,(H,14,15,17,18) |

Clé InChI |

PVWKPSREVZHVDQ-UHFFFAOYSA-N |

SMILES isomérique |

CC(C)(C)OC(=O)N/C(=N/C(=O)OC(C)(C)C)/N(C)C |

SMILES canonique |

CC(C)(C)OC(=O)NC(=NC(=O)OC(C)(C)C)N(C)C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

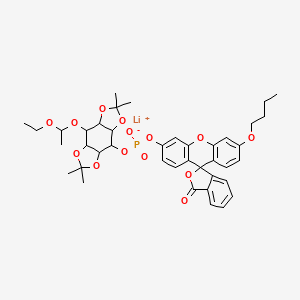

![4-(3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)-3-hydroxypentanoic acid](/img/structure/B12285790.png)

![Ethanone, 1-(4-benzo[b]thien-2-ylphenyl)-](/img/structure/B12285792.png)

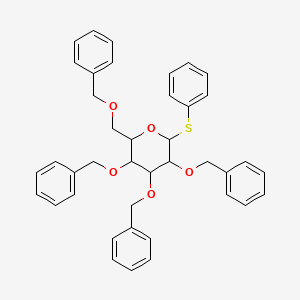

![3-Acetyl-N-[(phenylmethoxy)carbonyl]-O-(phenylmethyl)-L-tyrosine Methyl Ester](/img/structure/B12285808.png)

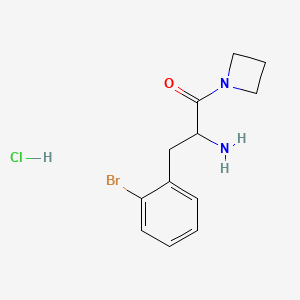

![[10,13-Dimethyl-16-(1-methylpiperidin-1-ium-1-yl)-17-oxo-2-piperidin-1-yl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-3-yl] acetate;bromide](/img/structure/B12285857.png)